methyl 5-chloropyrimidine-4-carboxylate
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Overview
Description
Methyl 5-chloropyrimidine-4-carboxylate is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is used in various chemical and pharmaceutical applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloropyrimidine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of 5-chloropyrimidine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as oxalyl chloride. The reaction typically proceeds as follows :
- Dissolve 5-chloropyrimidine-4-carboxylic acid in dichloromethane and dimethylformamide.
- Slowly add oxalyl chloride dropwise while stirring at room temperature for 2 hours.
- After the reaction, concentrate the mixture and add it dropwise to anhydrous methanol under ice bath conditions.
- Allow the reaction to proceed at room temperature for 2 hours.
- Concentrate the reaction mixture under reduced pressure to obtain this compound with a high yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives depending on the nucleophile used.
Hydrolysis: The major products are 5-chloropyrimidine-4-carboxylic acid and methanol.
Scientific Research Applications
Methyl 5-chloropyrimidine-4-carboxylate is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It is used in the development of pesticides and herbicides.
Organic Synthesis: It is a valuable building block for the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of methyl 5-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a precursor to various bioactive molecules, which exert their effects through different pathways. For example, substituted pyrimidine derivatives can inhibit enzymes or receptors involved in biological processes, leading to therapeutic effects .
Comparison with Similar Compounds
Methyl 5-chloropyrimidine-4-carboxylate can be compared with other similar compounds such as:
Methyl 2-chloropyrimidine-4-carboxylate: Similar structure but with the chlorine atom at a different position.
Methyl 4-chloropyrimidine-5-carboxylate: Another isomer with the chlorine atom and carboxylate group at different positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers .
Properties
CAS No. |
124999-47-9 |
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Molecular Formula |
C6H5ClN2O2 |
Molecular Weight |
172.57 g/mol |
IUPAC Name |
methyl 5-chloropyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)5-4(7)2-8-3-9-5/h2-3H,1H3 |
InChI Key |
YQNDTRSJLOUIBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=NC=C1Cl |
Purity |
95 |
Origin of Product |
United States |
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